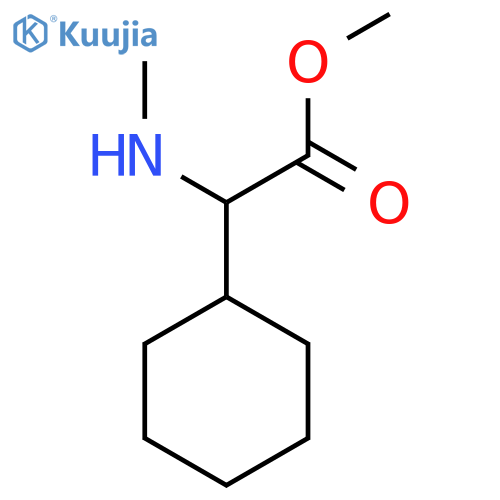Cas no 1218510-06-5 (Methyl 2-cyclohexyl-2-(methylamino)acetate)

1218510-06-5 structure
商品名:Methyl 2-cyclohexyl-2-(methylamino)acetate
Methyl 2-cyclohexyl-2-(methylamino)acetate 化学的及び物理的性質
名前と識別子
-
- EN300-4235964
- 1218510-06-5
- methyl 2-cyclohexyl-2-(methylamino)acetate
- Methyl 2-cyclohexyl-2-(methylamino)acetate
-
- インチ: 1S/C10H19NO2/c1-11-9(10(12)13-2)8-6-4-3-5-7-8/h8-9,11H,3-7H2,1-2H3
- InChIKey: DCFBJPIZEHSJKI-UHFFFAOYSA-N
- ほほえんだ: O(C)C(C(C1CCCCC1)NC)=O
計算された属性
- せいみつぶんしりょう: 185.141578849g/mol
- どういたいしつりょう: 185.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 38.3Ų
Methyl 2-cyclohexyl-2-(methylamino)acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-4235964-0.5g |
methyl 2-cyclohexyl-2-(methylamino)acetate |
1218510-06-5 | 95.0% | 0.5g |
$603.0 | 2025-03-15 | |
| Enamine | EN300-4235964-2.5g |
methyl 2-cyclohexyl-2-(methylamino)acetate |
1218510-06-5 | 95.0% | 2.5g |
$1230.0 | 2025-03-15 | |
| Enamine | EN300-4235964-0.1g |
methyl 2-cyclohexyl-2-(methylamino)acetate |
1218510-06-5 | 95.0% | 0.1g |
$553.0 | 2025-03-15 | |
| Enamine | EN300-4235964-0.25g |
methyl 2-cyclohexyl-2-(methylamino)acetate |
1218510-06-5 | 95.0% | 0.25g |
$579.0 | 2025-03-15 | |
| Enamine | EN300-4235964-0.05g |
methyl 2-cyclohexyl-2-(methylamino)acetate |
1218510-06-5 | 95.0% | 0.05g |
$528.0 | 2025-03-15 | |
| Enamine | EN300-4235964-1.0g |
methyl 2-cyclohexyl-2-(methylamino)acetate |
1218510-06-5 | 95.0% | 1.0g |
$628.0 | 2025-03-15 | |
| Enamine | EN300-4235964-10.0g |
methyl 2-cyclohexyl-2-(methylamino)acetate |
1218510-06-5 | 95.0% | 10.0g |
$2701.0 | 2025-03-15 | |
| Enamine | EN300-4235964-5.0g |
methyl 2-cyclohexyl-2-(methylamino)acetate |
1218510-06-5 | 95.0% | 5.0g |
$1821.0 | 2025-03-15 |
Methyl 2-cyclohexyl-2-(methylamino)acetate 関連文献
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
-
Louis Porte RSC Adv., 2014,4, 64506-64513
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
1218510-06-5 (Methyl 2-cyclohexyl-2-(methylamino)acetate) 関連製品
- 52779-76-7(1-(3-bromo-2-methylphenyl)ethan-1-one)
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 1369896-27-4(3-bromo-5-(tert-butoxy)aniline)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
